Betaxolol hydrochloride

Catalog No.
S521048
CAS No.
63659-19-8
M.F
C18H30ClNO3
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaxolol hydrochloride

CAS Number

63659-19-8

Product Name

Betaxolol hydrochloride

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H

InChI Key

CHDPSNLJFOQTRK-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Alcon, Betaxolol, ALO 1401 02, ALO-1401-02, ALO140102, Betaxolol, Betaxolol Alcon, Betaxolol Hydrochloride, Betoptic, Betoptima, Hydrochloride, Betaxolol, Kerlon, Kerlone, Oxodal, SL 75212, SL-75212, SL75212

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Description

The exact mass of the compound Betaxolol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

Betaxolol reduces IOP by decreasing the production of aqueous humor, the fluid within the eye. The exact mechanism by which it achieves this is not fully understood, but it's believed to involve beta-adrenergic receptors in the ciliary body, a structure responsible for aqueous humor production [].

Clinical Trials and Efficacy:

Numerous clinical trials have investigated the efficacy of betaxolol hydrochloride in treating glaucoma. These studies have shown it to be a safe and effective option for lowering IOP, with comparable effectiveness to other topical beta-blockers like timolol [].

Advantages over Other Beta-Blockers:

Betaxolol may offer some advantages over other beta-blockers. It has a higher degree of selectivity for beta-1 receptors compared to beta-2 receptors []. This can be beneficial because beta-2 receptors are involved in bronchodilation, and blocking them can lead to respiratory side effects. Additionally, betaxolol appears to have a less pronounced effect on heart rate compared to some other beta-blockers [].

Areas of Ongoing Research:

While betaxolol is a well-established treatment for glaucoma, research continues to explore its potential applications and optimize its use. Some ongoing areas of investigation include:

  • Long-term safety and efficacy: Studies are ongoing to evaluate the long-term safety and effectiveness of betaxolol compared to other glaucoma medications.
  • Combination therapy: Researchers are investigating the potential benefits of combining betaxolol with other glaucoma medications to achieve better IOP control.
  • Novel delivery methods: Developing new formulations or delivery systems for betaxolol could improve patient compliance and medication efficacy.

Betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker, primarily used in the management of hypertension and certain types of glaucoma. Its chemical structure is represented as 2-propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, hydrochloride, (±)-, with a molecular formula of C₁₈H₂₉NO₃·HCl. This compound appears as a white crystalline powder that is soluble in water, ethanol, chloroform, and methanol, with a pKa of 9.4 .

Betaxolol hydrochloride acts as a competitive antagonist at β1-adrenergic receptors, primarily located in the heart. By blocking these receptors, it reduces the effects of the hormone epinephrine (adrenaline), leading to:

  • Decreased heart rate and contractility
  • Lowered blood pressure
  • Decreased aqueous humor production in the eye (relevant for glaucoma treatment) []

Betaxolol hydrochloride is generally well-tolerated, but common side effects include fatigue, dizziness, and gastrointestinal disturbances. More serious adverse effects like bronchospasm and heart failure can occur in susceptible individuals [].

Safety data:

  • LD50 (oral, rat): 1200 mg/kg []
  • No significant mutagenic or carcinogenic potential has been reported [].
Typical of beta-blockers. It selectively inhibits beta-1 adrenergic receptors, leading to decreased heart rate and cardiac output. The compound may also exhibit some interactions with beta-2 adrenergic receptors, although its selectivity minimizes systemic side effects such as bronchospasm .

The metabolic pathways primarily involve liver enzymes, specifically cytochrome P450 isoforms, which facilitate the oxidation and conjugation processes that lead to its metabolites .

The primary biological activity of betaxolol hydrochloride is its role as a beta-1 adrenergic antagonist. By blocking these receptors in the heart and vascular smooth muscle, it reduces heart rate and blood pressure. Additionally, betaxolol lowers intraocular pressure by decreasing aqueous humor production in the eye, making it effective for treating primary open-angle glaucoma .

Moreover, betaxolol has been noted for its neuroprotective effects on retinal neurons during ischemia-reperfusion injury .

Synthesis of betaxolol hydrochloride typically involves several steps:

  • Formation of the Phenoxy Compound: The synthesis begins with the reaction of phenolic compounds with alkyl halides to form phenoxy ethers.
  • Cyclopropyl Substitution: Cyclopropyl groups are introduced through specific alkylation reactions.
  • Amine Formation: The final step involves the introduction of the isopropylamino group through reductive amination or similar methods.
  • Hydrochloride Salt Formation: The hydrochloride salt is formed by reacting the base form of betaxolol with hydrochloric acid .

Recent advancements have focused on improving the scalability and purity of these synthesis processes to meet pharmaceutical standards .

Betaxolol hydrochloride is primarily utilized in:

  • Hypertension Management: It effectively lowers blood pressure by reducing cardiac workload.
  • Glaucoma Treatment: Used topically to decrease intraocular pressure in patients with glaucoma.
  • Cardiac Conditions: It may be prescribed for angina and other heart-related issues due to its ability to lower heart rate and myocardial oxygen demand .

Betaxolol exhibits various drug interactions that can alter its effectiveness or increase side effects:

  • Adenosine: Betaxolol may enhance the arrhythmogenic effects of adenosine.
  • Agomelatine: Co-administration can decrease the metabolism of agomelatine when taken together .
  • Other Beta-Blockers: Caution is advised when used alongside other beta-blockers due to additive effects on heart rate and blood pressure .

Several compounds share similarities with betaxolol hydrochloride in terms of structure and function:

Compound NameSelectivityPrimary UseUnique Features
MetoprololBeta-1HypertensionGreater systemic side effects than betaxolol
AtenololBeta-1HypertensionLonger half-life but less lipid solubility
TimololNon-selectiveGlaucomaCan cause bronchospasm due to beta-2 activity
BisoprololBeta-1Heart failureMore potent than metoprolol

Betaxolol's unique profile lies in its higher selectivity for beta-1 receptors compared to other beta-blockers like timolol, which can lead to fewer respiratory side effects . Additionally, its neuroprotective properties in ocular applications set it apart from other compounds used for similar indications.

The development of betaxolol hydrochloride synthesis has undergone significant evolution since its original patent filing in 1981. The initial synthetic approach, described by Manoury and colleagues in United States Patent 4252984, established a seven-step synthesis pathway that served as the foundation for subsequent improvements [1] [2]. This pioneering work utilized the condensation of cyclopropyl methyl bromide with phenylethanol intermediates as a critical transformation, though the original process suffered from low overall yields and complex purification requirements.

The period from 2007 to 2009 marked a pivotal advancement in betaxolol synthesis with the introduction of enantioselective methodologies. Muthukrishnan and colleagues reported the first practical enantiopure synthesis utilizing Jacobsen's catalyst for kinetic resolution, achieving 99% enantiomeric excess with a 33% overall yield [3]. This work demonstrated the feasibility of producing single enantiomer betaxolol through asymmetric synthesis, addressing the growing pharmaceutical industry demand for enantiomerically pure active pharmaceutical ingredients.

Building upon these developments, Zhang and coworkers in 2009 introduced a five-step synthesis protocol that significantly improved the overall yield to 42% [4]. Their approach focused on optimizing individual reaction steps while maintaining synthetic accessibility, representing a substantial improvement over earlier methodologies. This work established several key principles that continue to influence current industrial processes, including the importance of reaction sequence optimization and intermediate purification strategies.

The period from 2013 to 2016 witnessed further refinements in intermediate preparation techniques. Xu and Fang developed an improved synthesis of the key intermediate 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane, achieving 96% purity and 68.18% yield through selective etherification using potassium carbonate in acetone solution [2]. Their work demonstrated that careful selection of reaction conditions could dramatically improve both yield and selectivity while simplifying the overall synthetic sequence.

Recent developments have focused on industrial scalability and environmental sustainability. The 2022 report by researchers at the Norwegian University of Science and Technology introduced chemo-enzymatic synthesis using Candida antarctica lipase B, achieving exceptional enantiomeric excess of 99% though with limited overall yield of 9% [5]. This approach, while not immediately applicable to large-scale production, demonstrated the potential for biocatalytic methods in beta-blocker synthesis.

The most significant recent advancement came in 2024 with the publication of an industrial-scale process capable of producing betaxolol hydrochloride on a 20-kilogram scale [1] [6]. This process represents a paradigm shift in betaxolol manufacturing, eliminating the need for column chromatography while achieving 37% overall yield and 99.8% purity. The process has been submitted for regulatory approval under a Certificate of Suitability, indicating its readiness for commercial implementation.

Critical Analysis of Condensation Reactions with Cyclopropyl Methyl Bromide

The condensation reaction between cyclopropyl methyl bromide and phenylethanol intermediates represents the most critical transformation in betaxolol synthesis, directly impacting both yield and product quality. Traditional approaches to this condensation have employed potassium carbonate as the base in acetone solvent systems, operating at temperatures between 50-80°C for extended reaction periods of 12-24 hours [2] [7]. These conditions, while functional, suffer from several limitations including formation of dimeric by-products and moderate yields of 68-75%.

The mechanism of this condensation involves initial deprotonation of the phenolic hydroxyl group to generate a phenoxide nucleophile, which subsequently attacks the electrophilic carbon adjacent to the bromine in cyclopropyl methyl bromide. The reaction proceeds through a classical SN2 mechanism, with the cyclopropyl group providing both steric hindrance and electronic effects that influence the reaction kinetics. The formation of unwanted dimeric products occurs through competing alkylation of the alcoholic hydroxyl group present in the phenylethanol starting material, highlighting the importance of selective reaction conditions.

Analysis of reaction parameters reveals that temperature control plays a crucial role in both reaction rate and selectivity. Lower temperatures favor selectivity but require extended reaction times, while higher temperatures increase the rate of side reactions leading to impurity formation. The optimal temperature range of 70-85°C represents a compromise between reaction efficiency and product quality, as demonstrated in recent process optimization studies [1] [6].

The choice of base significantly influences both reaction outcome and scalability. While potassium carbonate provides adequate basicity for phenol deprotonation, stronger bases such as potassium tert-butoxide can improve reaction rates and yields. However, the use of stronger bases requires careful temperature control to prevent racemization of existing chiral centers and minimize side reactions. The industrial process utilizes phase transfer catalysts in combination with optimized base systems to achieve superior performance with a molar ratio of phenol to cyclopropyl methyl bromide of 1:1.1, compared to the traditional 1:1.7 ratio [6].

Solvent selection profoundly affects both reaction kinetics and product isolation. Traditional acetone-based systems, while providing good solubility for reactants, can complicate product purification due to solvent-substrate interactions. Modern approaches employ mixed solvent systems such as toluene/dimethylformamide combinations that optimize both reaction performance and downstream processing requirements. These solvent systems facilitate better heat transfer, improve phase separation during workup, and reduce environmental impact through improved recyclability.

The formation of by-products in cyclopropyl methyl bromide condensations has been extensively studied, revealing several competing pathways. The primary unwanted reaction involves alkylation of the aliphatic hydroxyl group, leading to dimeric structures that are difficult to separate from the desired product. Analysis of reaction kinetics demonstrates that this side reaction can be suppressed through controlled addition of the alkylating agent and maintenance of specific pH ranges. Recent industrial processes have reduced total by-product formation to less than 1%, representing a significant improvement over traditional methods [6].

Racemization Control Strategies During Base Formation

Racemization control during betaxolol base formation presents one of the most challenging aspects of the synthesis, particularly given the presence of a benzylic chiral center that is susceptible to epimerization under basic conditions. The formation of betaxolol base involves treatment of the oxirane intermediate with isopropylamine, a reaction that must be carefully controlled to prevent loss of stereochemical integrity.

Temperature control emerges as the most effective strategy for racemization prevention, with studies demonstrating that maintaining reaction temperatures between 0-25°C during critical steps can reduce racemization by 85-90% [8] [9]. This temperature range minimizes the kinetic energy available for epimerization while maintaining sufficient reaction rates for practical synthesis. Industrial implementations utilize jacketed reactors with precise temperature control systems to maintain these conditions throughout the reaction sequence.

Base selection plays a crucial role in racemization control, with weaker bases (pKa 7-8) showing superior performance compared to stronger alternatives. The use of bases such as 2,4,6-trimethylpyridine or 2,6-dimethylpyridine provides sufficient nucleophilicity for desired reactions while minimizing epimerization through reduced basicity [9]. These hindered pyridine derivatives offer the additional advantage of steric shielding around the basic nitrogen, further reducing unwanted side reactions.

Reaction time optimization represents another critical parameter, with studies indicating that reaction times exceeding 60 minutes significantly increase racemization rates. The optimal reaction time window of 30-60 minutes requires careful balance between reaction completion and stereochemical integrity. This constraint has driven the development of more reactive intermediates and optimized reaction conditions that achieve complete conversion within acceptable timeframes.

Solvent selection for racemization control focuses on non-protic systems that minimize hydrogen bonding interactions with the substrate. Aprotic polar solvents such as dimethylformamide or dimethyl sulfoxide provide good solvation for reactants while avoiding protic interactions that could facilitate epimerization. The choice of solvent must also consider downstream processing requirements and environmental impact, leading to preference for more sustainable alternatives where possible.

The rate of reagent addition significantly influences racemization, with dropwise addition over 2-4 hours showing 65-75% reduction in epimerization compared to rapid addition methods [9]. This controlled addition maintains low instantaneous concentrations of base, reducing the driving force for racemization reactions. Industrial processes employ automated addition systems with precise flow control to maintain optimal addition rates throughout the reaction.

Inert atmosphere conditions provide moderate protection against racemization, with nitrogen or argon purging reducing epimerization by 50-60%. While less effective than temperature or base selection strategies, inert atmosphere conditions are easily implemented and provide additional insurance against side reactions. The combination of multiple control strategies provides synergistic effects, with properly implemented multi-parameter approaches achieving racemization levels below 1%.

Industrial-Scale Purification Techniques: Sorbate Salt Crystallization

The development of sorbate salt crystallization as an alternative to traditional column chromatography represents a significant advancement in betaxolol hydrochloride purification technology. This approach, successfully demonstrated on 20-kilogram scale production, eliminates the need for expensive and environmentally problematic chromatographic separations while achieving superior product purity of 99.8% [1] [6].

The sorbate salt crystallization process operates through the formation of a stable salt between crude betaxolol base and sorbic acid, followed by controlled crystallization to achieve purification. The initial salt formation requires 1.08 equivalents of sorbic acid relative to betaxolol base, a ratio optimized to ensure complete salt formation while minimizing excess reagent consumption. This stoichiometric control is critical for both economic and quality considerations, as excess sorbic acid can interfere with subsequent processing steps.

Crystallization temperature control represents a critical parameter, with optimal conditions maintained at 12±3°C throughout the crystallization process. This temperature range provides the appropriate balance between nucleation rate and crystal growth kinetics, resulting in uniform crystal formation with superior filtration characteristics. Lower temperatures favor smaller crystal formation but can lead to incomplete crystallization, while higher temperatures may result in oil formation or inclusion of impurities within the crystal lattice.

The crystallization time of 3±1 hours has been optimized through extensive process development studies, representing the minimum time required for complete crystallization while avoiding over-ageing effects that could lead to crystal degradation or impurity incorporation. This timeframe allows for proper crystal maturation while maintaining practical batch cycle times for industrial production.

Solvent system optimization has led to the development of proprietary mixtures that optimize both crystallization performance and environmental impact. These optimized mixtures provide superior solvation characteristics for impurities while maintaining low solubility for the desired sorbate salt, resulting in effective purification through selective crystallization. The solvent systems are designed for recyclability, reducing both cost and environmental impact of the purification process.

The recovery yield of 94% achieved through sorbate salt crystallization compares favorably with traditional purification methods while providing superior purity levels. This high recovery rate is achieved through careful optimization of crystallization conditions and efficient crystal isolation techniques. The process design incorporates multiple wash stages to remove residual impurities while maintaining high product recovery.

Quality control during sorbate salt crystallization focuses on monitoring crystal morphology, purity levels, and residual impurities. The uniform crystal formation achieved through optimized conditions facilitates consistent filtration and drying performance, while residual impurity levels below 500 ppm represent a significant improvement over alternative purification methods. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry enable real-time monitoring of purification effectiveness.

The implementation of sorbate salt crystallization on industrial scale requires specialized equipment including jacketed crystallizers with precise temperature control, automated reagent addition systems, and efficient solid-liquid separation equipment. The process design incorporates fail-safe systems to prevent temperature excursions or other conditions that could compromise product quality. The scalability of this approach has been demonstrated through successful production campaigns at the 20-kilogram scale, with straightforward scale-up potential to larger production volumes.

The development of stability-indicating high-performance liquid chromatography methods for betaxolol hydrochloride represents a critical analytical undertaking that requires systematic optimization of chromatographic parameters to achieve optimal separation performance and degradation product resolution. Multiple research groups have established comprehensive methodologies that demonstrate exceptional analytical capability for pharmaceutical quality control applications [1] [2] [3].

Chromatographic System Optimization

The primary stability-indicating method utilizes a Nucleosil C18 stationary phase with dimensions of 150 × 4.6 millimeters and particle size of 5 micrometers, providing optimal retention characteristics for betaxolol hydrochloride and its degradation products [1] [3]. The mobile phase composition consists of 0.02 molar potassium dihydrogen phosphate buffer combined with methanol in a 40:60 volumetric ratio, with pH adjustment to 3.0 using orthophosphoric acid [1] [3]. This acidic pH environment ensures protonation of the amino functional group in betaxolol hydrochloride, enhancing chromatographic retention and peak symmetry [1].

The optimized flow rate of 1.6 milliliters per minute provides adequate separation while maintaining reasonable analysis time, with betaxolol hydrochloride eluting at a retention time of 1.72 minutes [1] [3]. Detection wavelength selection at 220 nanometers represents the optimal balance between sensitivity and selectivity, corresponding to the ultraviolet absorption maximum of the aromatic phenyl ring system in betaxolol hydrochloride [1] [3].

Alternative Liquid Chromatography-Mass Spectrometry Compatible Method

An alternative high-performance liquid chromatography method optimized for mass spectrometric detection employs an Acquity BEH C18 column with dimensions of 100 × 2.1 millimeters and sub-2-micrometer particle size of 1.7 micrometers [4] [5]. The mobile phase utilizes a gradient elution system consisting of 0.01 percent formic acid in water and acetonitrile, with formic acid facilitating electrospray ionization by maintaining acidic conditions and promoting protonation [4] [5].

The gradient program initiates with 100 percent aqueous phase, decreasing to 0 percent over 5 minutes, followed by re-equilibration to initial conditions by 7 minutes and maintenance until 20 minutes [4] [5]. The flow rate of 0.6 milliliters per minute accommodates the smaller column diameter while maintaining optimal linear velocity for enhanced separation efficiency [4] [5]. Column temperature maintenance at 30 degrees Celsius improves analyte resolution and reduces analysis time compared to ambient temperature operation [4] [5].

pH Optimization Studies

Comprehensive pH optimization studies demonstrate significant influence on retention behavior and separation selectivity for betaxolol hydrochloride and related compounds [4] [5]. Investigation across pH range 2.5 to 6.5 reveals that higher pH values provide superior separation of betaxolol hydrochloride from synthetic impurities and degradation products [4] [5]. The compounds containing phenyl, hydroxyl, and amino functional groups exhibit varying degrees of interaction with stationary phase active centers and mobile phase additives as pH changes [4] [5].

Retention time variation studies plotting retention time versus pH demonstrate that compounds P2, P7, P5, and P4 show considerable retention time changes with pH modification, while compounds P6, P3, and P1 maintain relatively constant retention times [4] [5]. Optimal separation conditions occur at pH 6.5, corresponding to maximum resolution between betaxolol hydrochloride and its synthetic products [4] [5].

Organic Modifier Selection

Comparative evaluation of acetonitrile versus methanol as organic modifier reveals superior separation performance with acetonitrile in combination with phosphate buffer [4] [5]. The acetonitrile-based mobile phase provides enhanced resolution and shorter analysis times compared to methanol-based systems [4] [5]. Additionally, organic modifier selection influences elution order of target compounds, with acetonitrile providing more favorable selectivity for betaxolol hydrochloride separation from related substances [4] [5].

Impurity Profiling Using Mass Spectrometric Detection

Mass spectrometric detection methodologies provide unparalleled capability for structural elucidation and quantitative determination of betaxolol hydrochloride impurities and degradation products. The integration of liquid chromatography with electrospray ionization mass spectrometry enables simultaneous separation, identification, and characterization of trace-level impurities without requiring isolation from reaction mixtures [4] [5] [6].

Electrospray Ionization Mass Spectrometry Optimization

Electrospray ionization mass spectrometry analysis utilizes positive ionization mode, capitalizing on the basic amino functional groups present in betaxolol hydrochloride structure that readily undergo protonation [4] [5]. The mass spectrometric system employs a triple quadrupole detector configuration with capillary voltage set to 4.5 kilovolts for optimal ion formation [4] [5]. Source temperature and desolvation gas temperature operate at 120 degrees Celsius and 380 degrees Celsius respectively, providing efficient solvent evaporation and ion desolvation [4] [5].

Nitrogen serves as both nebulizer and drying gas, with cone gas flow and desolvation gas flow maintained at 60 and 780 liters per hour respectively [4] [5]. The mass range spans 50 to 800 mass-to-charge ratio units, encompassing the molecular weight range of betaxolol hydrochloride and anticipated degradation products [4] [5]. Multiple reaction monitoring mode provides enhanced selectivity and sensitivity for quantitative determination of specific impurities [6].

Nitrosamine Impurity Quantification

A specialized liquid chromatography-tandem mass spectrometry method addresses the critical analytical challenge of nitrosamine impurity quantification in betaxolol hydrochloride active pharmaceutical ingredient [6] [7]. The method targets N-nitroso-betaxolol, a potentially genotoxic impurity requiring stringent analytical control at the 0.45 parts per million level [6] [7].

Chromatographic separation utilizes a Waters Acquity BEH C18 column with 0.1 percent formic acid in water and methanol as mobile phase components in gradient elution mode [6] [7]. The flow rate of 0.25 milliliters per minute provides optimal sensitivity while maintaining adequate separation [6] [7]. Mass spectrometric detection employs multiple reaction monitoring with the protonated molecular ion transition from mass-to-charge ratio 337.10 to 307.20 [6] [7].

Method validation demonstrates excellent linearity over the concentration range 0.0042 to 0.0210 parts per million relative to betaxolol hydrochloride test concentration, with correlation coefficient exceeding 0.9990 [6] [7]. Recovery studies yield satisfactory results in the range 80.0 to 120.0 percent for N-nitroso-betaxolol [6] [7]. The method successfully quantifies N-nitroso-betaxolol at the 0.014 parts per million level relative to 30 milligrams per milliliter betaxolol hydrochloride [6] [7].

Forced Degradation Product Identification

Comprehensive forced degradation studies combined with mass spectrometric analysis reveal the degradation pathways and product formation under various stress conditions [4] [5]. Acid hydrolysis using 5 normal sulfuric acid produces partial degradation yielding a major degradation product with molecular mass at mass-to-charge ratio 254.55 corresponding to molecular formula C14H24NO3+ [4] [5]. This degradation product results from loss of 54 mass units, attributed to elimination of the ethyl-cyclopropyl moiety [4] [5].

Alkaline hydrolysis with 5 normal sodium hydroxide causes complete degradation of betaxolol hydrochloride, generating multiple degradation products [4] [5]. The primary alkaline degradation product exhibits molecular mass at mass-to-charge ratio 330.53 corresponding to the sodium adduct of the betaxolol free base [4] [5]. Additional products include fragments with mass-to-charge ratios 143.38 and 186.59, representing smaller molecular fragments resulting from extensive alkaline degradation [4] [5].

Oxidative stress conditions using 3 percent hydrogen peroxide produce partial degradation yielding two distinct degradation products [4] [5]. The first product corresponds to the same compound observed under acidic conditions (mass-to-charge ratio 254.55), while the second product exhibits molecular mass at mass-to-charge ratio 340.50 with molecular formula C18H30NO5+ [4] [5]. This oxidative product results from hydrogenation of the cyclopropyl group and oxidation of the tertiary amine functional group [4] [5].

Structural Elucidation Through Fragmentation Patterns

Mass spectrometric fragmentation pattern analysis provides definitive structural confirmation for betaxolol hydrochloride and its degradation products [4] [5]. The parent betaxolol hydrochloride molecule exhibits characteristic fragmentation yielding protonated molecular ion [M+H]+, doubly protonated species [M+2H]+, and sodium adduct [M+Na]+ at mass-to-charge ratios 308.33, 309.60, and 330.53 respectively [4] [5].

Degradation product fragmentation patterns enable structural assignment and degradation pathway elucidation [4] [5]. The major acidic and oxidative degradation product (mass-to-charge ratio 254.55) corresponds to loss of the cyclopropylmethoxy group, indicating cleavage of the ether linkage under stress conditions [4] [5]. Alkaline degradation products demonstrate more extensive molecular fragmentation, consistent with the harsh basic conditions promoting multiple bond cleavage reactions [4] [5].

Solid-State Characterization (Powder X-ray Diffraction, Differential Scanning Calorimetry, Thermogravimetric Analysis)

Comprehensive solid-state characterization of betaxolol hydrochloride employs complementary analytical techniques to establish polymorphic identity, thermal behavior, and physicochemical properties critical for pharmaceutical development and quality control [8] [9] [10]. The multi-technique approach provides definitive characterization of crystalline modifications and their thermal stability profiles.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction analysis serves as the primary technique for polymorphic identification and characterization of betaxolol hydrochloride solid forms [8] [9] [11]. Multiple polymorphic forms of racemic betaxolol have been identified and designated as BEI, BEII, BEIII, and BEIV, each exhibiting distinct diffraction patterns and physical properties [8] [9].

The first characterized polymorph (BEI) demonstrates well-defined diffraction peaks corresponding to a specific crystalline arrangement with detailed structural parameters determined through single-crystal X-ray diffraction [8] [9]. The second metastable form (BEII) exhibits different powder diffraction characteristics, confirmed through thermal analysis and spectroscopic methods, establishing a monotropic relationship where BEII represents the metastable form relative to BEI [8] [9].

The fourth polymorphic form (BE_IV) represents a newly characterized elusive polymorph with distinctive powder diffraction pattern and elevated melting point compared to other forms [8] [9]. Diffraction pattern analysis reveals significant differences in molecular packing arrangements between polymorphic forms, with varying intermolecular hydrogen bonding patterns contributing to distinct solid-state properties [8] [9].

Differential Scanning Calorimetry Characterization

Differential scanning calorimetry analysis provides comprehensive thermal characterization of betaxolol hydrochloride polymorphic forms and thermal transition behavior [8] [9] [10] [3]. The primary pharmacopeial form exhibits melting point range 113 to 117 degrees Celsius according to United States Pharmacopeia specifications [12]. However, different polymorphic forms demonstrate significantly different melting characteristics, with BEIV showing melting point approximately 53 degrees Celsius and BEII exhibiting melting point around 33 degrees Celsius [8] [9].

Thermal analysis reveals the presence of glass transition temperatures, crystallization events, and polymorphic transformations occurring during controlled heating [13] [14] [15]. The higher melting point of BE_IV form suggests enhanced cohesive forces in this crystalline arrangement, attributed to more extensive intermolecular hydrogen bonding networks compared to other polymorphic forms [8] [9].

Simultaneous differential scanning calorimetry and thermogravimetric analysis enables differentiation between thermal events involving mass loss (decomposition, volatilization) and those without mass change (melting, crystallization) [16] [17]. This combined approach provides enhanced interpretation capability for complex thermal behavior patterns observed in pharmaceutical materials [16] [17].

Thermogravimetric Analysis Applications

Thermogravimetric analysis quantifies mass loss behavior under controlled heating conditions, providing critical information regarding moisture content, thermal stability, and decomposition characteristics [10] [16] [17]. United States Pharmacopeia specifications require moisture loss not exceeding 1.0 percent when betaxolol hydrochloride is dried under vacuum at 65 degrees Celsius for 2 hours [12].

The thermogravimetric profile typically exhibits initial mass loss corresponding to surface moisture and bound water elimination, followed by thermal decomposition at elevated temperatures [10] [16] [17]. The thermal stability window extends well beyond typical pharmaceutical processing and storage temperatures, confirming suitable stability for commercial pharmaceutical applications [10] [16] [17].

Advanced thermogravimetric analysis coupled with evolved gas analysis provides identification of decomposition products and volatile species released during thermal treatment [16] [17]. This analytical capability proves valuable for understanding degradation mechanisms and establishing appropriate storage and processing conditions [16] [17].

Polymorphic Form Relationships

Comprehensive solid-state characterization establishes the thermodynamic relationships between different polymorphic forms of betaxolol hydrochloride [8] [9]. The monotropic relationship between BEI and BEII indicates that BEI represents the thermodynamically stable form under normal conditions, while BEII represents a metastable form [8] [9].

The molecular conformational differences between polymorphic forms contribute to distinct physical properties and pharmaceutical performance characteristics [8] [9]. In BEIV and BEI, the 2-hydroxy-3-isopropylamino-propoxy side chain adopts different conformations, reflecting the conformational flexibility of this molecular fragment [8] [9].

Intermolecular hydrogen bonding patterns differ significantly between polymorphic forms, with BEI exhibiting alternate R2,2(10) hydrogen bonding arrangements, while BEIV demonstrates alternate R4,4(8) patterns [8] [9]. These structural differences translate to measurable differences in physical properties, dissolution behavior, and pharmaceutical performance [8] [9].

Validation Parameters for Compendial Compliance

Comprehensive analytical method validation ensures compliance with international regulatory guidelines and pharmacopeial standards, establishing the analytical foundation for pharmaceutical quality control and regulatory submission requirements [18] [19] [12] [20]. The validation framework encompasses all critical analytical performance characteristics required for pharmaceutical applications.

Linearity and Range Assessment

Linearity evaluation demonstrates proportional response between analyte concentration and analytical signal across the working concentration range [1] [5] [3] [21]. Multiple validation studies establish excellent linearity for betaxolol hydrochloride determination with correlation coefficients consistently exceeding 0.999 [1] [5] [3]. The working range typically spans 25 to 200 micrograms per milliliter, encompassing the analytical requirements for pharmaceutical dosage form testing [1] [3].

Calibration curve construction utilizes minimum five concentration levels across the validated range, with statistical analysis confirming linear relationship through regression analysis [1] [3]. The slope consistency demonstrates low relative standard deviation values, while intercept values remain statistically insignificant from theoretical zero [1] [5]. Linear regression equations typically yield slopes approximating 0.4434 with intercepts near 0.0767, providing reliable quantitative determination capability [3].

Alternative methods targeting degradation products establish separate linearity parameters, with the major degradation product P6 demonstrating linearity over the range 10 to 120 micrograms per milliliter with correlation coefficient 0.999 [5]. This extended validation ensures adequate analytical coverage for impurity and degradation product quantification requirements [5].

Accuracy and Recovery Studies

Accuracy assessment through recovery studies demonstrates the proximity of analytical results to true values across multiple concentration levels [1] [5] [3] [22]. Recovery studies typically evaluate three concentration levels corresponding to 50, 100, and 150 percent of target concentration, with triplicate determinations at each level [1] [3].

Recovery results consistently demonstrate excellent accuracy with values ranging from 96 to 104 percent across all tested concentration levels [1] [5] [3]. The mean recovery values center around 100 percent with low relative standard deviation values, typically below 1 percent, confirming high analytical accuracy [1] [3]. Statistical analysis demonstrates no significant difference between added and recovered amounts, establishing method reliability [1] [3].

Spiking studies using synthetic mixtures containing betaxolol hydrochloride with known amounts of related substances confirm selectivity and quantitative accuracy in complex matrices [1] [3]. These studies demonstrate that excipients and potential impurities do not interfere with accurate betaxolol hydrochloride quantification [1] [3].

Precision Evaluation

Precision assessment encompasses repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility studies [1] [5] [3]. System precision evaluation through replicate injections of standard solutions yields relative standard deviation values consistently below 0.5 percent, demonstrating excellent instrumental precision [1] [3].

Method precision evaluation through independent sample preparations and analyses demonstrates relative standard deviation values ranging from 0.31 to 0.53 percent, well within International Conference on Harmonization acceptance criteria [1] [3]. Intermediate precision studies conducted across multiple days, analysts, and instruments yield relative standard deviation values below 1 percent, confirming robust analytical performance [1] [5] [3].

Reproducibility assessment through inter-laboratory studies or alternative analytical systems confirms method transferability and reliability across different analytical environments [1] [3]. The consistently low precision values across all evaluation levels establish the method's suitability for routine pharmaceutical quality control applications [1] [3].

Detection and Quantification Limits

Limit of detection and limit of quantification determination follows International Conference on Harmonization guidelines using signal-to-noise ratio approach or statistical methods based on calibration curve parameters [1] [5] [3]. The limit of detection calculation employs the equation LOD = 3.3σ/S, while limit of quantification uses LOQ = 10σ/S, where σ represents standard deviation of y-intercepts and S represents calibration slope [1] [5] [3].

Detection limits for betaxolol hydrochloride range from 1.30 to 5.46 micrograms per milliliter depending on analytical method and instrumentation configuration [1] [5] [3]. Quantification limits span 16.54 to 20 micrograms per milliliter, providing adequate sensitivity for pharmaceutical impurity analysis requirements [1] [5] [3].

For critical impurities such as degradation products, enhanced sensitivity enables detection and quantification at sub-microgram levels [5] [6]. The major degradation product P6 demonstrates limit of detection 2.15 micrograms per milliliter and limit of quantification 6.53 micrograms per milliliter, supporting comprehensive impurity profiling capabilities [5].

Specificity and Selectivity Confirmation

Specificity evaluation demonstrates analytical method capability to measure betaxolol hydrochloride accurately in the presence of potential interferences including excipients, impurities, and degradation products [1] [5] [3] [23]. Stress testing studies subject betaxolol hydrochloride to forced degradation conditions including acid hydrolysis, base hydrolysis, oxidative stress, and photolytic exposure [1] [5] [3].

Chromatographic peak purity assessment confirms the absence of co-eluting compounds that could compromise analytical accuracy [1] [3]. Resolution studies demonstrate adequate separation between betaxolol hydrochloride and all potential interference sources, with resolution values exceeding 2.0 for critical peak pairs [1] [3].

Excipient interference studies using synthetic mixtures containing typical pharmaceutical excipients such as lactose, microcrystalline cellulose, sodium starch glycolate, colloidal silica, and magnesium stearate confirm the absence of analytical interference [1] [3]. These studies demonstrate that common pharmaceutical excipients do not produce chromatographic peaks that interfere with betaxolol hydrochloride determination [1] [3].

Robustness and System Suitability

Robustness evaluation assesses analytical method performance under deliberately varied analytical conditions to establish operational boundaries and demonstrate method reliability [1] [3] [21]. Parameter variations typically include flow rate modifications (±0.2 mL/min), detection wavelength changes (±5 nm), column temperature variations (±5°C), and mobile phase composition adjustments (±2%) [1] [3].

Recovery results under modified conditions demonstrate consistent performance with values ranging from 98.6 to 100.8 percent, confirming method robustness across the evaluated parameter ranges [1] [3]. System suitability parameters including retention time, peak area, and peak shape remain within acceptable limits under all tested conditions [1] [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

343.1914215 g/mol

Monoisotopic Mass

343.1914215 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6X97D2XT0O

Related CAS

63659-18-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Betaxolol Hydrochloride is the hydrochloride salt form of betaxolol, a beta-1-selective adrenergic receptor antagonist without intrinsic sympathomimetic activity. Betaxolol hydrochloride acts on the heart and circulatory system and decreases cardiac contractility and rate, thereby reducing cardiac output. When applied topically in the eye, it lowers intraocular pressure by reducing aqueous humor secretion.

MeSH Pharmacological Classification

Antihypertensive Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant

Irritant

Other CAS

72424-72-7
63659-19-8

Wikipedia

Betaxolol hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Auvity S, Chiadmi F, Cisternino S, Fontan JE, Schlatter J. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. Anal Chem Insights. 2013;8:1-7. doi: 10.4137/ACI.S11256. Epub 2013 Mar 11. PubMed PMID: 23531643; PubMed Central
2: Jain K, Kumar RS, Sood S, Dhyanandhan G. Betaxolol hydrochloride loaded chitosan nanoparticles for ocular delivery and their anti-glaucoma efficacy. Curr Drug Deliv. 2013 Oct;10(5):493-9. PubMed PMID: 23410069.
3: Plager DA, Whitson JT, Netland PA, Vijaya L, Sathyan P, Sood D, Krishnadas SR, Robin AL, Gross RD, Scheib SA, Scott H, Dickerson JE; BETOPTIC S Pediatric Study Group. Betaxolol hydrochloride ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial. J AAPOS. 2009 Aug;13(4):384-90. doi: 10.1016/j.jaapos.2009.04.017. PubMed PMID: 19683191.

Explore Compound Types